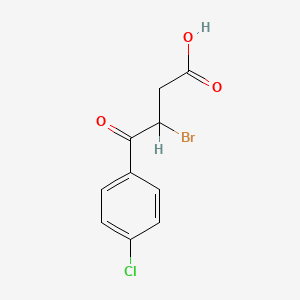

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid

Description

BenchChem offers high-quality 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-(4-chlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClO3/c11-8(5-9(13)14)10(15)6-1-3-7(12)4-2-6/h1-4,8H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOYRYSKKLREIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(CC(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956603 | |

| Record name | 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35158-39-5 | |

| Record name | β-Bromo-4-chloro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35158-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3-(4-chlorobenzoyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035158395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-3-(4-chlorobenzoyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromo-3-(4-chlorobenzoyl)propionic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU2P9MWP2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid. Designed for professionals in the fields of chemical research and drug development, this document synthesizes technical data with practical insights to serve as a valuable resource in laboratory and development settings.

Introduction

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. Its structure, incorporating a reactive α-bromo ketone and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecular architectures. The presence of a 4-chlorophenyl group further influences its electronic properties and potential biological activity, making it a valuable intermediate in the design and synthesis of novel therapeutic agents. This guide will delve into the core chemical characteristics of this compound, providing a foundation for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is presented in the table below. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting and boiling points are not widely reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrClO₃ | BLDpharm[1] |

| Molecular Weight | 291.53 g/mol | BLDpharm[1] |

| CAS Number | 35158-39-5 | BLDpharm[1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Purification

The primary synthetic route to 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid involves the α-bromination of a precursor ketone.

Synthesis Protocol: α-Bromination of 3-(4-Chlorobenzoyl)propionic acid

This protocol is based on general methods for the synthesis of α-bromo ketones.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-(4-Chlorobenzoyl)propionic acid in a suitable solvent such as dichloromethane.

-

Reaction with Bromine: React the dissolved starting material with elemental bromine (Br₂).

-

Work-up: Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization to yield 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid.

Spectral Analysis

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-chlorophenyl group, a methine proton adjacent to the bromine and carbonyl groups, and the methylene protons of the butanoic acid chain. The carboxylic acid proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons, the carbon bearing the bromine atom, and the methylene carbons.

-

IR Spectroscopy: The infrared spectrum is anticipated to show characteristic absorption bands for the C=O stretching vibrations of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of bromine, chlorine, and other functional groups.

Chemical Reactivity

The reactivity of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is dictated by its two primary functional groups: the α-bromo ketone and the carboxylic acid.

Reactivity of the α-Bromo Ketone

The bromine atom at the α-position to the ketone is a good leaving group, making this site susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups.[2] The α-bromo ketone can also undergo elimination reactions to form α,β-unsaturated carbonyl compounds.[2]

Reactivity of the Carboxylic Acid

The carboxylic acid moiety can undergo typical reactions of this functional group, such as:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will form the corresponding ester. This is a reversible reaction, and the equilibrium can be shifted by controlling the reaction conditions.[3]

-

Amide Formation: Reaction with an amine, often activated by a coupling agent, will yield an amide.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

The bifunctional nature of this molecule allows for selective reactions at either the α-bromo ketone or the carboxylic acid, or reactions involving both functional groups to form cyclic structures or polymers.

Caption: Reactivity pathways of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid.

Potential Applications in Drug Development

While specific applications of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid are not extensively documented, its structural features suggest significant potential in medicinal chemistry and drug discovery.

-

Scaffold for Synthesis: Its bifunctional nature makes it an ideal starting material for the synthesis of heterocyclic compounds and other complex molecular scaffolds that are often pursued in drug development programs.

-

Pharmacophore Introduction: The 4-chlorophenyl group is a common pharmacophore in many biologically active compounds. The introduction of bromine provides a handle for further chemical modification and can also influence the pharmacokinetic and pharmacodynamic properties of a molecule.[4]

-

Intermediate for Bioactive Molecules: Butanoic acid derivatives have been investigated for a variety of biological activities, including antiviral and anticancer properties.[5] This compound could serve as a key intermediate in the synthesis of novel butanoic acid-based therapeutics.

Caption: Potential applications in drug discovery.

Safety and Handling

Based on available safety data for this compound, it should be handled with care. The following hazard statements have been associated with it: H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[1] It is classified as a dangerous substance.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this chemical. It should be stored in an inert atmosphere at 2-8°C.[1]

Conclusion

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is a valuable synthetic intermediate with considerable potential for applications in medicinal chemistry and materials science. While a comprehensive experimental dataset for its physicochemical properties is not yet publicly available, its known synthesis and the predictable reactivity of its functional groups provide a solid foundation for its use in the laboratory. Further research into this compound is warranted to fully explore its synthetic utility and potential biological activities.

References

-

4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. Wikipedia. [Link]

-

3-Bromo-4-methoxy-4-oxobutanoic acid | C5H7BrO4 | CID 11789071 - PubChem. PubChem. [Link]

-

4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid at ₹ 3000/kg | Hyderabad | ID - IndiaMART. IndiaMART. [Link]

-

The Reactions of α-Bromo Ketones with Primary Amines | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

-

Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents - ResearchGate. ResearchGate. [Link]

-

Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - NIH. National Institutes of Health. [Link]

-

α-Bromoketone synthesis by bromination - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

3-bromo-4-(4-fluorophenyl)-4-oxobutanoic acid (C10H8BrFO3) - PubChemLite. PubChemLite. [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

α-bromoketone Definition - Organic Chemistry Key Term - Fiveable. Fiveable. [Link]

-

Carboxylic Acid Derivative Reactions - YouTube. YouTube. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medicinal Chemistry. [Link]

Sources

- 1. 35158-39-5|3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid|BLD Pharm [bldpharm.com]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is a halogenated γ-keto acid of significant interest in synthetic organic chemistry. Its multifunctional structure, incorporating a carboxylic acid, a ketone, and an α-bromo ketone, makes it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on its utility in drug discovery and development.

IUPAC Name and Chemical Structure

The unequivocally correct IUPAC name for this compound is 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid .

The structure consists of a butanoic acid backbone. A bromo substituent is located at the C-3 position (the α-carbon relative to the ketone), and an oxo group (ketone) is at the C-4 position. The C-4 carbon is also attached to a 4-chlorophenyl group.

Molecular Formula: C₁₀H₈BrClO₃[1]

Molecular Weight: 291.53 g/mol [1]

Chemical Structure Diagram:

Caption: 2D structure of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid.

Physicochemical Properties

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Sparingly soluble in water; soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

| pKa (acidic) | ~3.5 - 4.5 (estimated for the carboxylic acid) |

| LogP | ~2.5 - 3.5 (estimated) |

Synthesis

The primary synthetic route to 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid involves the α-bromination of a γ-keto acid precursor.

Synthetic Workflow:

Caption: Synthetic workflow for 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the preparation of α-bromoketoacids.[1]

Materials:

-

3-(4-Chlorobenzoyl)propionic acid

-

Dichloromethane (DCM), anhydrous

-

Bromine (Br₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 3-(4-chlorobenzoyl)propionic acid in anhydrous dichloromethane (to a concentration of approximately 0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Bromination: Add bromine (1.1 equivalents) dropwise to the cooled solution using a dropping funnel. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC). For slower reactions, the mixture can be gently heated to reflux (approximately 40°C).

-

Work-up: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the dichloromethane and any excess bromine.

-

Purification (Optional): The resulting crude 3-bromo-4-(4-chlorophenyl)-4-oxobutanoic acid can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/hexanes.

Causality of Experimental Choices:

-

Anhydrous Dichloromethane: The use of an anhydrous solvent is crucial to prevent side reactions of bromine with water. Dichloromethane is a good choice due to its inertness and ability to dissolve the starting material.

-

Cooling to 0°C: The initial cooling of the reaction mixture helps to control the exothermic reaction between the enol form of the ketone and bromine, minimizing the formation of byproducts.

-

Dropwise Addition of Bromine: This ensures a controlled reaction rate and prevents a rapid increase in temperature.

-

TLC Monitoring: TLC is an essential technique to track the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

Reactivity and Potential Applications

The synthetic utility of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid stems from the reactivity of its key functional groups.

Key Reactive Sites:

Caption: Key reactive sites and potential synthetic transformations.

α-Bromo Ketone Moiety

The α-bromo ketone is a highly reactive functional group that can participate in a variety of transformations:

-

Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles, allowing for the introduction of new functional groups at the α-position. This is a common strategy in the synthesis of pharmaceutical intermediates.

-

Elimination Reactions: Treatment with a base can lead to the elimination of HBr, forming an α,β-unsaturated ketone. These unsaturated systems are valuable Michael acceptors in conjugate addition reactions.[2]

γ-Keto Acid Moiety

γ-Keto acids are important precursors in the synthesis of various heterocyclic compounds, such as pyridazinones and lactones, which are common scaffolds in medicinal chemistry.[1][3]

Potential Applications in Drug Development

While specific applications for 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid are not extensively documented, its structural motifs are present in various biologically active molecules. Its utility as a building block can be inferred from patent literature where similar structures are used in the synthesis of enzyme inhibitors and other therapeutic agents. The presence of the 4-chlorophenyl group is a common feature in many drugs, often contributing to binding affinity through hydrophobic and halogen bonding interactions.

Conclusion

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is a valuable synthetic intermediate with multiple reactive sites that can be selectively manipulated to construct complex molecular frameworks. Its synthesis via α-bromination of the corresponding γ-keto acid is a straightforward and scalable process. While experimental data on its physicochemical properties are limited, its potential as a precursor to novel therapeutic agents is significant, warranting further investigation by researchers in medicinal chemistry and drug development.

References

-

PubChem. 3-Bromo-4-methoxyphenylacetic acid. [Link]

-

PubChem. 3-Bromo-4-methoxy-4-oxobutanoic acid. [Link]

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

-

European Patent Office. SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS - EP 3630724 B1. [Link]

-

MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. [Link]

- Google Patents.

- Google Patents. Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - CN101948374B.

-

PubMed Central. Synthesis and Structure–Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics. [Link]

-

PubMed Central. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

-

Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

PubChem. Novel compounds that are erk inhibitors - Patent WO-2014179154-A2. [Link]

-

Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides. [Link]

-

ResearchGate. A python approach for prediction of physicochemical properties of anti-arrhythmia drugs using topological descriptors. [Link]

-

ResearchGate. Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. [Link]

-

MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

-

Fiveable. α-bromoketone Definition. [Link]

-

PubChem. Process for making benzoxazepin compounds - Patent US-9303043-B2. [Link]

-

YouTube. The decarboxylation of beta-ketoacids beta,gamma-unsaturated acid an germinal diacid proceed thr... [Link]

- Google Patents. Method for preparing 4,4-difluoro-3-oxobutanoic acid ester - KR-101200294-B1.

Sources

Methodological & Application

Synthesis of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic Acid: An Application Note and Detailed Protocol

Introduction

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its structure, featuring a halogenated aromatic ring, a keto-acid moiety, and a stereogenic center at the α-position to the carbonyl group, provides multiple points for chemical modification. This application note provides a comprehensive, two-step synthesis protocol for this compound, designed for researchers and professionals in organic and medicinal chemistry. The synthesis involves a Friedel-Crafts acylation followed by an α-bromination, with detailed explanations of the underlying chemical principles, safety considerations, and characterization methods.

Overall Synthetic Scheme

The synthesis of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is achieved in two sequential steps:

-

Step 1: Friedel-Crafts Acylation - Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid from chlorobenzene and succinic anhydride.

-

Step 2: α-Bromination - Bromination of 4-(4-chlorophenyl)-4-oxobutanoic acid at the position alpha to the ketone.

Caption: Overall synthetic route for 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid.

Part 1: Synthesis of 4-(4-chlorophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

Scientific Principle and Rationale

The initial step is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. Anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, is employed to activate the succinic anhydride. It coordinates to one of the carbonyl oxygens of the anhydride, rendering the other carbonyl carbon highly electrophilic. This acylium ion intermediate is then attacked by the electron-rich π-system of chlorobenzene. The chloro-substituent on the benzene ring is an ortho-, para-director. Due to steric hindrance, the para-substituted product, 4-(4-chlorophenyl)-4-oxobutanoic acid, is the major isomer formed. Carbon disulfide is a traditional and effective solvent for this reaction as it is inert and readily dissolves the reactants.

Caption: Mechanism of the Friedel-Crafts Acylation.

Materials and Equipment

| Reagent/Material | Quantity (per 0.1 mol scale) | Notes |

| Chlorobenzene | 11.26 g (0.1 mol) | Reagent grade, anhydrous |

| Succinic Anhydride | 10.01 g (0.1 mol) | Reagent grade |

| Anhydrous Aluminum Chloride | 29.33 g (0.22 mol) | Caution: Reacts violently with water |

| Carbon Disulfide (CS₂) | 150 mL | Anhydrous, Caution: Flammable and toxic |

| Crushed Ice | 300 g | |

| Concentrated Hydrochloric Acid | 50 mL | |

| Dichloromethane (DCM) | 200 mL | For extraction |

| Saturated Sodium Bicarbonate Solution | 100 mL | For washing |

| Brine | 100 mL | For washing |

| Anhydrous Sodium Sulfate | 20 g | For drying |

| Round-bottom flask (500 mL) | 1 | With magnetic stirrer |

| Dropping funnel | 1 | |

| Reflux condenser | 1 | |

| Separatory funnel | 1 | |

| Rotary evaporator | 1 |

Experimental Protocol

-

Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Initial Charging: To the flask, add anhydrous aluminum chloride (29.33 g, 0.22 mol) and carbon disulfide (100 mL). Cool the suspension to 0-5 °C in an ice bath.

-

Addition of Reactants: In a separate beaker, dissolve succinic anhydride (10.01 g, 0.1 mol) in chlorobenzene (11.26 g, 0.1 mol) with gentle warming if necessary, then cool to room temperature. Transfer this solution to the dropping funnel.

-

Reaction Execution: Add the chlorobenzene-succinic anhydride solution dropwise to the stirred aluminum chloride suspension over a period of 1 hour, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

-

Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL) in a large beaker with vigorous stirring. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a mixture of ortho and para isomers, can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) or by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired para isomer.

Part 2: α-Bromination of 4-(4-chlorophenyl)-4-oxobutanoic acid

Scientific Principle and Rationale

The second step involves the selective bromination of the methylene group adjacent to the ketone, a position known as the α-carbon.[1] This reaction proceeds via an enol intermediate under acidic conditions, which are generated in situ by the hydrogen bromide byproduct. The enol form of the ketone acts as a nucleophile and attacks the electrophilic bromine molecule. The presence of the carboxylic acid does not interfere with this reaction under these conditions. Dichloromethane is an excellent solvent for this transformation as it is relatively inert and facilitates easy work-up.

Caption: Mechanism of α-Bromination of a Ketone.

Materials and Equipment

| Reagent/Material | Quantity (per 0.05 mol scale) | Notes |

| 4-(4-chlorophenyl)-4-oxobutanoic acid | 10.73 g (0.05 mol) | Purified from Step 1 |

| Bromine (Br₂) | 8.79 g (0.055 mol, 1.1 eq) | Caution: Highly corrosive and toxic |

| Dichloromethane (DCM) | 250 mL | Anhydrous |

| Saturated Sodium Thiosulfate Solution | 100 mL | For quenching |

| Round-bottom flask (500 mL) | 1 | With magnetic stirrer |

| Dropping funnel | 1 | |

| Reflux condenser | 1 | |

| Separatory funnel | 1 | |

| Rotary evaporator | 1 |

Experimental Protocol

-

Reaction Setup: In a fume hood, dissolve 4-(4-chlorophenyl)-4-oxobutanoic acid (10.73 g, 0.05 mol) in dichloromethane (250 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

-

Addition of Bromine: Carefully measure bromine (8.79 g, 0.055 mol) and add it to the dropping funnel. Add the bromine dropwise to the stirred solution over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture until the red-brown color of bromine disappears, or until TLC analysis indicates the consumption of the starting material. If the reaction is sluggish, it can be gently heated to reflux (around 40 °C).

-

Quenching: Cool the reaction mixture and slowly add saturated sodium thiosulfate solution to quench any unreacted bromine.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent such as dichloromethane or an ethyl acetate/hexane mixture.

Characterization of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid

| Property | Value |

| Molecular Formula | C₁₀H₈BrClO₃ |

| Molecular Weight | 291.53 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Predicted):

-

Aromatic Protons: Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the four protons on the chlorophenyl ring.

-

Methine Proton (-CHBr): A doublet of doublets around δ 5.0-5.5 ppm.

-

Methylene Protons (-CH₂-): Two diastereotopic protons appearing as a complex multiplet around δ 3.0-3.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet at δ 10-12 ppm.

-

-

¹³C NMR (Predicted):

-

Carbonyl Carbon (C=O): Around δ 190-200 ppm.

-

Carboxylic Acid Carbon (COOH): Around δ 170-180 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.

-

Methine Carbon (-CHBr): Around δ 45-55 ppm.

-

Methylene Carbon (-CH₂-): Around δ 30-40 ppm.

-

Note: Actual chemical shifts may vary depending on the solvent and concentration. The provided data is a prediction based on standard chemical shift values and analysis of similar structures.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

-

Aluminum Chloride: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle with care, avoiding contact with skin and moisture.[2]

-

Carbon Disulfide: CS₂ is highly flammable and toxic. All sources of ignition must be excluded from the work area.

-

Bromine: Bromine is extremely corrosive, toxic upon inhalation, and can cause severe burns.[3] Handle liquid bromine with extreme caution, using appropriate gloves and eye protection. Have a quenching solution of sodium thiosulfate readily available in case of spills.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable intermediate for further applications in drug discovery and materials science. The provided mechanistic insights and characterization guidelines offer a comprehensive resource for successful execution and validation of this synthetic route.

References

- U.S. Patent 4,621,154A, "Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid," issued November 4, 1986. [https://patents.google.

- BenchChem, "Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols." [https://www.benchchem.com/product/b1134]

- Reddit, "Question about use of bromine (experimental procedure)." [https://www.reddit.com/r/Chempros/comments/l8x7p1/question_about_use_of_bromine_experimental/]

- National Institutes of Health, "Synthetic Access to Aromatic α-Haloketones." [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504443/]

- BLDpharm, "3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid." [https://www.bldpharm.com/products/35158-39-5.html]

- University of Michigan, "A Discovery-Based Friedel-Crafts Acylation Experiment." [https://deepblue.lib.umich.edu/bitstream/handle/2027.42/142646/jchemed.7b00171.pdf]

- YouTube, "Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization." [https://www.youtube.

- Master Organic Chemistry, "Halogenation Of Ketones via Enols." [https://www.masterorganicchemistry.

- BLDpharm, "3-Bromo-4-(4-bromophenyl)-4-oxobutanoic acid." [https://www.bldpharm.com/products/35158-41-9.html]

- Master Organic Chemistry, "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." [https://www.masterorganicchemistry.

- Chemistry Stack Exchange, "Safest way to conduct a reaction with bromine under reflux conditions." [https://chemistry.stackexchange.com/questions/139385/safest-way-to-conduct-a-reaction-with-bromine-under-reflux-conditions]

- Chemistry LibreTexts, "22.3: Alpha Halogenation of Aldehydes and Ketones." [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.

- ResearchGate, "Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method." [https://www.researchgate.net/publication/231174641_Photochemical_a-Bromination_of_Ketones_Using_N-Bromosuccinimide_A_Simple_Mild_and_Efficient_Method]

- Organic Chemistry Portal, "Friedel-Crafts Acylation." [https://www.organic-chemistry.

Sources

Application Notes & Protocols: A Guide to Screening for Antibacterial Activity of Brominated Compounds

Introduction: The Growing Interest in Brominated Compounds as Antimicrobial Agents

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Brominated organic compounds, both from natural sources and synthetic origins, have emerged as a promising class of molecules with significant antibacterial potential.[2][3] The incorporation of bromine atoms into an organic scaffold can profoundly alter its electronic, lipophilic, and steric properties, often enhancing its interaction with bacterial targets and thereby increasing its bioactivity.[4] For instance, studies have shown that brominated flavonoids and phenanthrenequinones exhibit potent inhibitory effects against pathogenic bacteria, including notorious biofilm-formers like Staphylococcus aureus.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen and characterize the antibacterial properties of brominated compounds. It moves beyond a simple recitation of steps to explain the underlying principles and critical parameters that ensure the generation of robust and reproducible data. The protocols described herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reliable and comparable across different laboratories.[6][7]

A Hierarchical Approach to Antibacterial Screening

A systematic and tiered screening strategy is essential for efficiently identifying promising lead compounds from a library of brominated molecules. This approach minimizes resource expenditure by using a broad, qualitative primary screen to identify active compounds, followed by more rigorous, quantitative secondary assays for the most promising "hits."

Figure 1: A hierarchical workflow for screening brominated compounds for antibacterial activity.

Part 1: Primary Screening - The Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer test is a standardized, qualitative method used to determine the susceptibility of bacteria to various antimicrobial compounds.[8][9] Its primary advantage is the ability to screen multiple compounds against a single organism simultaneously, making it an ideal first-pass filter. The principle relies on the diffusion of the compound from a saturated paper disk into an agar medium inoculated with the test bacterium, creating a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear where bacterial growth is prevented.[10]

Core Principle: Why Disk Diffusion?

This method is selected for primary screening due to its simplicity, low cost, and high throughput.[11] It provides a clear visual indication of activity, allowing for rapid categorization of compounds as active or inactive. The use of standardized Mueller-Hinton agar (MHA) is critical, as its composition is carefully controlled to ensure reproducibility and minimize interference with the antimicrobial agent's activity.[8]

Detailed Protocol: Kirby-Bauer Disk Diffusion

This protocol is adapted from the CLSI document M02, the performance standard for antimicrobial disk susceptibility tests.[12][13]

Materials:

-

Brominated compounds dissolved in a suitable solvent (e.g., DMSO).

-

Sterile 6 mm paper disks.

-

Mueller-Hinton Agar (MHA) plates (150 mm).

-

Test bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Pseudomonas aeruginosa ATCC® 27853™).

-

0.5 McFarland turbidity standard.

-

Sterile saline or Tryptic Soy Broth (TSB).

-

Sterile swabs, forceps, and micropipettes.

-

Incubator (35°C ± 2°C).

-

Positive control (e.g., Gentamicin disk) and negative control (solvent-only disk).

Step-by-Step Procedure:

-

Inoculum Preparation:

-

Aseptically select 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

-

Transfer the colonies to a tube containing sterile saline or TSB.

-

Vortex gently to create a smooth suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL and is a critical step for reproducibility.[14]

-

-

Plate Inoculation:

-

Within 15 minutes of adjusting the inoculum, dip a sterile swab into the suspension.[14]

-

Remove excess fluid by pressing the swab against the inside of the tube.[14]

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.[14]

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Disk Application:

-

Aseptically apply a known amount (e.g., 10 µL) of each brominated compound solution onto a sterile paper disk. The concentration should be standardized for all tested compounds.

-

Place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plate using sterile forceps.

-

Ensure disks are firmly pressed onto the agar surface and are spaced at least 24 mm apart to prevent overlapping zones.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm) using a ruler or caliper.

-

A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.

-

Part 2: Secondary Screening - Determining the Minimum Inhibitory Concentration (MIC)

Compounds demonstrating significant activity in the primary screen ("hits") should be advanced to secondary screening to quantify their potency. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] The broth microdilution method is a widely used, high-throughput technique for MIC determination and is detailed in the CLSI M07 document.[15][17]

Core Principle: Why Broth Microdilution?

This method provides a quantitative result (e.g., in µg/mL), which is essential for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.[11] It is more precise than the disk diffusion method and is considered a benchmark for susceptibility testing.[18] The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is specified by CLSI to ensure the correct activity of certain classes of antibiotics, a standard that should be maintained for novel compounds to ensure data comparability.[17]

Detailed Protocol: Broth Microdilution MIC Assay

Figure 2: Example 96-well plate layout for a broth microdilution MIC assay.

Materials:

-

Confirmed "hit" brominated compounds.

-

Sterile 96-well microtiter plates.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum prepared to 0.5 McFarland standard and then diluted.

-

Positive control antibiotic with a known MIC for the test strains.

-

Multichannel pipette.

Step-by-Step Procedure:

-

Plate Preparation:

-

Add 50 µL of CAMHB to wells 2 through 12 of each row to be used.

-

Prepare a stock solution of each brominated compound at twice the highest desired final concentration.

-

Add 100 µL of this stock solution to well 1 of the corresponding row.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 1-10 now contain serially diluted compound.

-

Well 11 will serve as the Growth Control (GC) and will contain no compound.

-

Well 12 will serve as the Sterility Control (SC) and will also contain no compound.

-

-

Inoculum Preparation and Addition:

-

Prepare a bacterial suspension to 0.5 McFarland standard as in the Kirby-Bauer protocol.

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. A common dilution is 1:100.

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (Sterility Control).

-

The final volume in each well (1-11) is now 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Result Interpretation:

-

Before reading the results, check the controls: The Sterility Control (well 12) should be clear (no growth). The Growth Control (well 11) should be turbid (robust growth). If controls are invalid, the test must be repeated.[17]

-

The MIC is the lowest concentration of the compound (from wells 1-10) that shows no visible turbidity, which can be determined by visual inspection or using a plate reader.

-

Data Presentation and Interpretation

Organizing screening data in a clear, tabular format is crucial for analysis and comparison.

Table 1: Example Screening Data for Hypothetical Brominated Compounds

| Compound ID | Primary Screen: Zone of Inhibition (mm) vs. S. aureus | Secondary Screen: MIC (µg/mL) vs. S. aureus |

| BROMO-001 | 18 | 4 |

| BROMO-002 | 0 | >128 |

| BROMO-003 | 25 | 1 |

| BROMO-004 | 12 | 32 |

| Gentamicin | 22 | 0.5 |

Interpretation: In this example, BROMO-003 shows the most promise with the largest zone of inhibition and the lowest MIC, making it a strong candidate for further investigation. BROMO-002 is clearly inactive.

Understanding the Mechanism: Why Bromine Matters

While a full mechanism of action (MOA) study is beyond the scope of initial screening, understanding potential mechanisms can provide valuable context. The high electronegativity of the bromine atom can create electrophilic centers in the molecule, making it reactive towards nucleophilic residues (e.g., cysteine or histidine) in bacterial enzymes or proteins, leading to their inactivation.[4] Other proposed mechanisms for halogenated compounds include disruption of cell membrane integrity, inhibition of nucleic acid and protein synthesis, and the generation of reactive oxygen species (ROS).[5][19]

Troubleshooting and Ensuring Data Integrity

Reproducibility is the cornerstone of trustworthy scientific data. Adherence to standardized protocols is the best defense against error, but issues can still arise.

-

Problem: Inconsistent or no growth in the Growth Control wells.

-

Cause & Solution: The inoculum density may have been too low, or the bacteria may not be viable. Verify the McFarland standard preparation and use a fresh culture.[11]

-

-

Problem: Growth in the Sterility Control well.

-

Cause & Solution: Contamination of the broth, plate, or pipette tips. Repeat the assay using strict aseptic technique.

-

-

Problem: Zone sizes or MICs for quality control strains are out of the acceptable range (as defined in CLSI M100).[6]

-

Cause & Solution: This indicates a systemic error. Check the media preparation, inoculum density, incubation conditions, and potency of the antibiotic disks/solutions.[20] Do not report results until the QC is within range.

-

-

Problem: Poor solubility of brominated compounds in aqueous media.

-

Cause & Solution: Many organic compounds are poorly soluble. Use a minimal amount of a solvent like DMSO (typically ≤1% final concentration) and run a solvent-only control to ensure it has no antibacterial activity at that concentration.

-

Conclusion

The screening protocols detailed in this guide provide a robust, standardized, and efficient pathway for identifying and quantifying the antibacterial activity of novel brominated compounds. By integrating the qualitative, high-throughput Kirby-Bauer method for primary screening with the quantitative precision of the broth microdilution MIC assay for secondary confirmation, researchers can confidently identify lead candidates for the next generation of antibacterial drugs. Strict adherence to established standards, meticulous execution of protocols, and careful interpretation of data are paramount to the success of this critical phase of drug discovery.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]

-

Kochman, N., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Molecules. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]

-

Khan, Z., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

-

Cheesman, M. J., et al. (2017). High-throughput screening for hit-to-lead discovery of novel antibacterial compounds. Expert Opinion on Drug Discovery. [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

-

Al-Harbi, A. I., et al. (2024). Understanding the Practices and Challenges in Antimicrobial Susceptibility Testing: A Qualitative Study of Medical Laboratory Technicians in Saudi Arabia. Infection and Drug Resistance. [Link]

-

Longkumer, N., et al. (2019). Green Synthesis of Bromo Organic Molecules and Investigations on Their Antibacterial Properties: An Experimental and Computational Approach. Acta Chimica Slovenica. [Link]

-

Xia, Y., et al. (2021). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Molecules. [Link]

-

Humphries, R. M., & Hindler, J. (2016). Antimicrobial Susceptibility Testing Challenges. American Association for Clinical Chemistry. [Link]

-

CLSI. (2024). CLSI M100™. Pediatric Infectious Diseases Electronic Library. [Link]

-

Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Pharmaceutical Sciences & Research. [Link]

-

Barry, A. L., et al. (1982). Disk Diffusion Susceptibility Test Troubleshooting Guide. Journal of Clinical Microbiology. [Link]

-

Rios, J. L., Recio, M. C., & Villar, A. (1988). Screening methods to determine antibacterial activity of natural products. Journal of Ethnopharmacology. [Link]

-

CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Regulations.gov. [Link]

-

Lee, J. T., et al. (2025). Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. Biomedicine & Pharmacotherapy. [Link]

-

CLSI. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Eleventh Edition. ResearchGate. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

-

CLSI. (2009). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Tenth Edition. Regulations.gov. [Link]

-

Javed, H., & Khan, A. (2024). Antimicrobial Susceptibility Testing. StatPearls. [Link]

-

Ghorbani-Vaghei, R., & Alavinia, S. (2024). Sustainable bromination of organic compounds: A critical review. ResearchGate. [Link]

-

Ling, L. L., Schneider, T., & Peoples, A. J. (2014). A new antibiotic kills pathogens without detectable resistance. Nature. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 7. pid-el.com [pid-el.com]

- 8. asm.org [asm.org]

- 9. hardydiagnostics.com [hardydiagnostics.com]

- 10. mjpms.in [mjpms.in]

- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. researchgate.net [researchgate.net]

- 17. nih.org.pk [nih.org.pk]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing the Anti-inflammatory Properties of Aryl Propionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Profens - A Cornerstone of Anti-inflammatory Therapy

Aryl propionic acid derivatives, commonly known as "profens," represent a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] This group includes widely used medications such as ibuprofen and naproxen, which are staples in the management of pain and inflammation associated with conditions like rheumatoid arthritis and osteoarthritis.[1] Their therapeutic effects stem from their ability to reduce pain (analgesia), fever (antipyresis), and inflammation.[2] While highly effective, their use is also associated with potential side effects, primarily gastrointestinal issues, which necessitates a thorough understanding of their pharmacological profile during drug development.[3] This guide provides an in-depth look at the mechanisms of action of aryl propionic acid derivatives and detailed protocols for evaluating their anti-inflammatory efficacy.

The Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal anti-inflammatory effect of aryl propionic acid derivatives is achieved through the inhibition of cyclooxygenase (COX) enzymes.[2][4] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and plays a role in maintaining the protective lining of the gastrointestinal tract and regulating kidney function and platelet aggregation.[5][6]

-

COX-2: This isoform is typically induced by inflammatory stimuli, and its expression is elevated at sites of inflammation.[5][6]

Most traditional aryl propionic acid derivatives, like ibuprofen and naproxen, are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2.[8] The inhibition of COX-2 is responsible for their anti-inflammatory effects, while the concurrent inhibition of COX-1 is largely responsible for their gastrointestinal side effects.[9]

COX Signaling Pathway

The following diagram illustrates the role of COX enzymes in the inflammatory cascade and the point of intervention for aryl propionic acid derivatives.

Caption: Inhibition of COX-1 and COX-2 by aryl propionic acid derivatives.

While COX inhibition is the primary mechanism, some evidence suggests that these compounds may also exert anti-inflammatory effects through COX-independent pathways, although these are less well-defined.[10]

In Vitro Evaluation of Anti-inflammatory Activity

A crucial first step in characterizing a novel aryl propionic acid derivative is to assess its activity in controlled, in vitro settings. These assays are cost-effective, rapid, and allow for the direct assessment of a compound's effect on specific molecular targets.[11]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. A fluorometric approach is commonly used due to its sensitivity and suitability for high-throughput screening.[6]

Principle: This assay measures the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2. This process is coupled to a fluorescent probe that generates a measurable signal proportional to COX activity.[12]

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Arachidonic acid (substrate)

-

Potassium Hydroxide (KOH)

-

Test compound (aryl propionic acid derivative)

-

Known selective inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) as positive controls

-

96-well black microplate

-

Fluorometer (excitation 530-540 nm, emission 585-595 nm)

Procedure:

-

Reagent Preparation:

-

Prepare 1X Assay Buffer by diluting the concentrated stock.

-

Dilute Heme in 1X Assay Buffer.

-

Reconstitute the ADHP probe according to the manufacturer's instructions.

-

Prepare the arachidonic acid substrate solution by mixing it with KOH and diluting with water.[6]

-

Dilute COX-1 and COX-2 enzymes to the desired concentration in 1X Assay Buffer immediately before use. Keep on ice.

-

Prepare serial dilutions of the test compound and control inhibitors in the appropriate solvent (e.g., DMSO) and then dilute to the final test concentration in Assay Buffer.

-

-

Assay Setup (per well):

-

Background Wells: Add 160 µl of Assay Buffer, 10 µl of Heme, and 10 µl of ADHP.

-

100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, and 10 µl of either COX-1 or COX-2 enzyme.

-

Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of the diluted test compound or control inhibitor.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 10 µl of the arachidonic acid solution to all wells.

-

Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes.[5]

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Test Compound 1 | 15.2 | 1.8 | 8.4 |

| Ibuprofen | 12.5 | 2.5 | 5.0 |

| Celecoxib | >100 | 0.05 | >2000 |

Inhibition of Pro-inflammatory Cytokine Release in Macrophages

This assay evaluates the ability of a test compound to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle: The murine macrophage cell line RAW 264.7 is stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which triggers an inflammatory response and the release of cytokines. The concentration of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (aryl propionic acid derivative)

-

Positive control (e.g., Dexamethasone)

-

96-well cell culture plates

-

ELISA kits for mouse TNF-α and IL-6

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[13]

-

-

Compound Treatment and LPS Stimulation:

-

The next day, remove the culture medium.

-

Add fresh medium containing various concentrations of the test compound or positive control to the designated wells.

-

After a pre-incubation period (e.g., 2 hours), add LPS to a final concentration of 10-100 ng/mL to all wells except the vehicle control.[13][14]

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for an appropriate time (e.g., 24 hours) to allow for cytokine production.[15]

-

After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

-

Cytokine Quantification (ELISA):

-

Quantify the concentration of TNF-α and IL-6 in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.[16]

-

-

Data Analysis:

-

Generate a standard curve for each cytokine using the provided standards.

-

Calculate the concentration of TNF-α and IL-6 in each sample.

-

Determine the percentage of inhibition of cytokine release for each concentration of the test compound compared to the LPS-only treated cells.

-

Calculate the IC50 value for the inhibition of each cytokine.

-

Caption: Workflow for LPS-induced cytokine release assay.

In Vivo Evaluation of Anti-inflammatory Activity

Following promising in vitro results, it is essential to evaluate the anti-inflammatory efficacy of a compound in a living organism. In vivo models provide a more complex physiological environment to assess a drug's overall effect.

Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used for the screening of anti-inflammatory drugs.[17]

Principle: A sub-plantar injection of carrageenan, a sulfated polysaccharide, into the hind paw of a rat induces a localized inflammatory response characterized by edema (swelling).[18] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

-

Carrageenan (lambda, type IV)

-

Sterile saline (0.9% NaCl)

-

Test compound (aryl propionic acid derivative)

-

Positive control (e.g., Indomethacin or Naproxen)

-

Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer or digital calipers for paw volume/thickness measurement

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the animals to the laboratory conditions for at least one week.

-

Fast the animals overnight before the experiment with free access to water.

-

Randomly divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

-

-

Baseline Measurement and Dosing:

-

Measure the initial volume or thickness of the right hind paw of each rat. This is the baseline reading (V0 or T0).

-

Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

-

Induction of Edema:

-

Measurement of Paw Edema:

-

Data Analysis:

-

Calculate the increase in paw volume or thickness for each animal at each time point:

-

ΔV = Vt - V0

-

ΔT = Tt - T0

-

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at the time of peak edema (usually 3-4 hours):

-

% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

-

-

Caption: Experimental timeline for the carrageenan-induced paw edema model.

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of an aryl propionic acid derivative is crucial for interpreting its pharmacodynamic effects and for designing effective dosing regimens. Key parameters include the rate and extent of absorption, distribution, metabolism, and excretion. For instance, ibuprofen is considered short-acting, while naproxen is long-acting, which influences their dosing frequency and potential for side effects.[3] Different formulations can also alter the absorption rate, leading to faster onset of action.[20]

Conclusion

The evaluation of the anti-inflammatory properties of aryl propionic acid derivatives is a multi-faceted process that begins with targeted in vitro assays to elucidate the mechanism of action and potency, followed by in vivo studies to confirm efficacy in a physiological setting. The protocols detailed in this guide provide a robust framework for researchers and drug development professionals to systematically characterize these important therapeutic agents. A thorough understanding of their primary mechanism of COX inhibition, coupled with carefully executed experimental protocols, is essential for the development of safer and more effective anti-inflammatory drugs.

References

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Nguyen, A. T. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. Retrieved from [Link]

-

BrainKart. (n.d.). Arylpropionic Acid Derivatives. Retrieved from [Link]

-

Evans, A. M. (1996). Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen. Journal of Clinical Pharmacology, 36(12 Suppl), 7S-15S. Retrieved from [Link]

-

Na, H. K., & Surh, Y. J. (2014). COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs. Current molecular medicine, 14(1), 49–61. Retrieved from [Link]

-

Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 8(19), e3010. Retrieved from [Link]

-

Lim, C. S., et al. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Evidence-Based Complementary and Alternative Medicine, 2020, 8868937. Retrieved from [Link]

-

Al-Lawati, H. A. J., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(9), 1035-1053. Retrieved from [Link]

-

Kim, M. K., et al. (2017). Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen. Drug Design, Development and Therapy, 11, 253–261. Retrieved from [Link]

-

Lin, Y. C., et al. (2018). Oregano Essential Oil Attenuates RAW264.7 Cells from Lipopolysaccharide-Induced Inflammatory Response through Regulating NADPH Oxidase Activation-Driven Oxidative Stress. Antioxidants, 7(8), 98. Retrieved from [Link]

- Perera, W. P. R. T., & Perera, M. (2014). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 3(9), 128-138.

-

Gargallo, C. J., et al. (2001). Pharmacokinetic/Pharmacodynamic Modeling of Antipyretic and Anti-Inflammatory Effects of Naproxen in the Rat. Journal of Pharmaceutical Sciences, 90(9), 1361-1373. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Wang, C., et al. (2022). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology, 13, 949633. Retrieved from [Link]

- de Martino, M., & Chiarugi, A. (1996). Pharmacokinetics and pharmacodynamics of ibuprofen isomers and acetaminophen in febrile children.

-

Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Retrieved from [Link]

- Fereidoni, M., Ahmadiani, A., Semnanian, S., & Javan, M. (2000). An accurate and simple method for measurement of paw edema. Journal of pharmacological and toxicological methods, 43(1), 11–14.

-

Kaur, G. (2019). Why is there no release of IL-6 upon LPS stimulation in RAW 264.7 cell line?. ResearchGate. Retrieved from [Link]

-

Drugs.com. (2024). Naproxen vs ibuprofen: What's the difference?. Retrieved from [Link]

- Georgiev, G., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Comptes rendus de l'Académie bulgare des sciences, 71(1), 127-134.

- Open Access Journals. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks.

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

Sources

- 1. Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. drugs.com [drugs.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. dovepress.com [dovepress.com]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic Acid

Welcome to the technical support center for the purification of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the purification process to ensure high purity and yield.

Understanding the Molecule: A Chemist's Perspective

3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid is a multifaceted molecule possessing several functional groups that dictate its solubility and crystallization behavior:

-

Aromatic Ring: The chlorophenyl group imparts a degree of non-polar character and potential for π-π stacking interactions.

-

Ketone: The carbonyl group is polar and can participate in dipole-dipole interactions.

-

Carboxylic Acid: This is a highly polar, protic group capable of strong hydrogen bonding.

-

Alkyl Halides (Bromo and Chloro): These add to the molecular weight and introduce further polarity.

The interplay of these groups means the compound is not strictly polar or non-polar, necessitating a careful selection of a recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid?

A patent literature source suggests that dichloromethane can be used for the recrystallization of 3-Bromo-4-(4-chlorophenyl)-4-oxobutanoic acid. This is a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point (39.6 °C), which facilitates easy removal from the purified crystals.

Q2: I don't have dichloromethane, or it's not working well. What are some alternative solvents or solvent systems?

Based on the functional groups present, several alternatives can be considered. A systematic approach to selecting a new solvent is recommended over random trials. Good candidates would be solvents that can dissolve the compound when hot but have limited solubility at cooler temperatures.

Given the presence of a carboxylic acid and a ketone, moderately polar solvents are a good starting point. Consider the following, in order of decreasing polarity:

-

Ethanol/Water: Carboxylic acids often have good solubility in alcohols. A mixed solvent system of ethanol and water can be effective. The compound would be dissolved in a minimal amount of hot ethanol, followed by the addition of hot water until turbidity is observed.

-

Acetone/Hexane: Acetone is a good solvent for many organic compounds. A mixed system with a non-polar solvent like hexane can be used to decrease the solubility upon cooling.

-

Toluene: For aromatic compounds, toluene can be an excellent choice as it provides good solubility at elevated temperatures.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are several strategies to combat this:

-

Increase the solvent volume: The concentration of the solute may be too high. Add more hot solvent to the mixture to ensure it is fully dissolved before cooling.

-

Cool the solution more slowly: Rapid cooling can favor the formation of an oil. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

-

Use a different solvent: The chosen solvent's boiling point might be too high relative to the compound's melting point. Select a solvent with a lower boiling point.

-

Scratch the inner surface of the flask: Use a glass rod to create a rough surface that can initiate crystal nucleation.

-

Add a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the cooled, saturated solution can induce crystallization.

Q4: I have very low recovery of my purified compound. What are the likely causes?

Low recovery is a common issue in recrystallization. The primary causes are:

-

Using too much solvent: This will keep a significant portion of your compound dissolved even at low temperatures.

-

Premature crystallization: If the solution cools too quickly during filtration, the product can crystallize in the filter funnel.

-

The compound has significant solubility in the cold solvent: The chosen solvent may not be ideal.

-

Incomplete crystallization: Not allowing enough time for the solution to cool and for the crystals to form.

To improve recovery, minimize the amount of hot solvent used to dissolve the compound, ensure the solution is thoroughly cooled, and consider a different solvent with lower solubility for your compound at cold temperatures.

Troubleshooting Guide